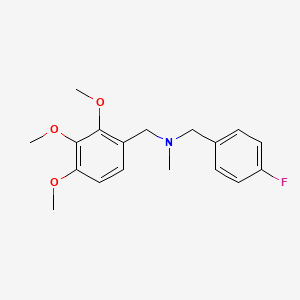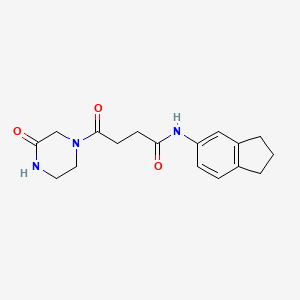
(4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate
Descripción general
Descripción
(4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate is a chemical compound that has gained interest in scientific research due to its potential as a pharmaceutical intermediate. This compound is a derivative of benzylamine, which has been found to have various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate is not fully understood. However, it has been suggested that its anti-tumor activity may be related to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is important for maintaining tissue homeostasis and preventing the growth of abnormal cells. (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate may also have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate have not been extensively studied. However, it has been reported to have cytotoxic effects on cancer cells, reducing their viability and inducing apoptosis. It has also been found to reduce the production of inflammatory cytokines in vitro. These effects suggest that (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate may have potential as a therapeutic agent for cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate is its potential as a pharmaceutical intermediate. Its anti-tumor and anti-inflammatory activities make it a promising candidate for further drug development. However, one limitation of this compound is its low yield during synthesis. This may make it difficult to produce large quantities for extensive studies.
Direcciones Futuras
There are several future directions for the study of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate. Firstly, further studies are needed to fully understand its mechanism of action, particularly in relation to its anti-tumor and anti-inflammatory activities. Secondly, more extensive studies are needed to determine its biochemical and physiological effects in vivo. Thirdly, the potential of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate as a therapeutic agent for cancer and inflammatory diseases should be further explored. Finally, more efficient synthesis methods should be developed to increase the yield of this compound and allow for larger scale studies.
Aplicaciones Científicas De Investigación
(4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate has been studied for its potential use as a pharmaceutical intermediate. It has been reported to have anti-tumor activity in vitro, showing inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Additionally, it has been found to have anti-inflammatory activity, reducing the production of inflammatory cytokines in vitro. These findings suggest that (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate may have potential as a therapeutic agent for cancer and inflammatory diseases.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c1-20(11-13-5-8-15(19)9-6-13)12-14-7-10-16(21-2)18(23-4)17(14)22-3/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCONBRGBDCTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)CC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide](/img/structure/B4260972.png)
![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4260979.png)
![N-(1,1-dimethyl-2-morpholin-4-ylethyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4260987.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide](/img/structure/B4261009.png)
![5-hydroxy-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B4261018.png)
![2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4261024.png)

![1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine](/img/structure/B4261038.png)
![5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4261046.png)
![3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4261060.png)
![7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4261068.png)
![N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B4261074.png)
![N-(4-ethylbenzyl)-N,2,5-trimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4261075.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B4261087.png)